4-methyl-N-(2-methylpropyl)pyridin-2-amine
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Overview
Description
Compounds like “4-methyl-N-(2-methylpropyl)pyridin-2-amine” belong to a class of organic compounds known as aminopyridines . These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with an amino group .
Molecular Structure Analysis
The molecular structure of aminopyridines is characterized by a pyridine ring substituted with an amino group. The exact structure, including the positions of the substituents and the presence of any additional functional groups, can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
Aminopyridines can participate in a variety of chemical reactions. For example, they can act as ligands, forming complexes with metal ions . They can also undergo various organic reactions, such as the formation of amides, esters, and other derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of aminopyridines depend on their exact structure. They are typically solid at room temperature, and many are soluble in water . They can be characterized using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-(2-methylpropyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)7-12-10-6-9(3)4-5-11-10/h4-6,8H,7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKGVLFQMXDQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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